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4-(1,3-Benzothiazol-2-yl)-1,2,5-oxadiazol-3-amine is a heterocyclic compound featuring a benzothiazole moiety fused with an oxadiazole ring. The structure consists of a benzothiazole group, which is known for its diverse biological activities, and an oxadiazole ring that contributes to its potential pharmacological properties. This compound has garnered interest in medicinal chemistry due to its promising bioactivity and structural uniqueness.
The chemical reactivity of 4-(1,3-Benzothiazol-2-yl)-1,2,5-oxadiazol-3-amine can be attributed to the presence of functional groups that allow for various reactions. Key reactions include:
These reactions enable the modification of the compound to enhance its biological activity or alter its pharmacokinetic properties.
Research indicates that 4-(1,3-Benzothiazol-2-yl)-1,2,5-oxadiazol-3-amine exhibits significant biological activity. It has been studied for:
These activities are often linked to the ability of the compound to interact with biological targets such as enzymes or receptors.
The synthesis of 4-(1,3-Benzothiazol-2-yl)-1,2,5-oxadiazol-3-amine can be achieved through various methods:
These synthetic approaches facilitate the production of this compound in a laboratory setting.
4-(1,3-Benzothiazol-2-yl)-1,2,5-oxadiazol-3-amine has potential applications in several fields:
Interaction studies involving 4-(1,3-Benzothiazol-2-yl)-1,2,5-oxadiazol-3-amine focus on understanding how it interacts with biological targets:
Such studies are crucial for optimizing the compound's therapeutic potential.
Several compounds share structural features with 4-(1,3-Benzothiazol-2-yl)-1,2,5-oxadiazol-3-amine. Here are some notable examples:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Amino-benzothiazole | Benzothiazole core | Antimicrobial |
| 5-(4-Chlorophenyl)-1,2,4-Oxadiazole | Oxadiazole ring | Anticancer |
| 4-(Benzothiazolyl)-thiosemicarbazone | Benzothiazole + thiosemicarbazone | Antiviral |
| 1-(Benzothiazolyl)-urea | Benzothiazole + urea | Antiproliferative |
The uniqueness of 4-(1,3-Benzothiazol-2-yl)-1,2,5-oxadiazol-3-amine lies in its dual heterocyclic structure combining benzothiazole and oxadiazole functionalities. This combination enhances its potential bioactivity compared to similar compounds that may only contain one of these moieties. The specific arrangement of substituents also plays a critical role in determining its pharmacological profile.
| Synthetic Route | Starting Materials | Reaction Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Sequential Ring Formation | 2-Aminothiophenol, Carboxylic acids | Reflux, POCl₃, 3-5 h | 65-75 | Well-established methodology, Moderate yields | Long reaction times, Harsh conditions |
| One-pot Synthesis | 2-Aminothiophenol, Oxadiazole precursors | Catalyst, 80-100°C, 2-4 h | 55-65 | Simplified procedure, Fewer isolation steps | Lower yields, Purification challenges |
| Cross-coupling Approach | Halogenated benzothiazoles, Oxadiazole boronic acids | Pd catalyst, Base, 60-80°C, 1-3 h | 70-85 | Higher yields, Milder conditions | Expensive catalysts, Sensitive to moisture |
| Cycloaddition Strategy | Benzothiazole nitriles, Nitrone derivatives | Thermal conditions, 100-120°C, 4-6 h | 60-70 | Regioselective, Versatile | Complex starting materials, Moderate yields |
The choice of synthetic route depends on various factors, including the availability of starting materials, desired substitution patterns, and scale of synthesis [7] [8]. Recent advances in synthetic methodology have focused on developing more efficient and selective methods for constructing these complex heterocyclic systems [17] [16].
Microwave-assisted organic synthesis has emerged as a powerful tool for the preparation of heterocyclic compounds, offering significant advantages over conventional heating methods in terms of reaction time, yield, and purity [18] [19]. The application of microwave irradiation to the synthesis of 4-(1,3-Benzothiazol-2-yl)-1,2,5-oxadiazol-3-amine has led to the development of efficient protocols that overcome many of the limitations associated with traditional synthetic methods [18] [20].
Microwave irradiation provides rapid and uniform heating through direct interaction with polar molecules in the reaction mixture, resulting in accelerated reaction rates and improved yields [18] [19]. This non-conventional energy source offers several advantages for the synthesis of complex heterocyclic compounds like 4-(1,3-Benzothiazol-2-yl)-1,2,5-oxadiazol-3-amine [19] [20]:
The application of microwave technology to the synthesis of benzothiazole-oxadiazole hybrids has led to the development of protocols that are not only more efficient but also more environmentally friendly compared to conventional methods [18] [20].
The formation of the benzothiazole ring under microwave conditions typically involves the reaction of 2-aminothiophenol with appropriate carboxylic acids, aldehydes, or their derivatives [18] [9]. Under microwave irradiation, these reactions proceed rapidly, often completing within minutes rather than the hours required under conventional heating [9] [10].
A typical protocol involves mixing 2-aminothiophenol with the appropriate carboxylic acid or aldehyde in a microwave-compatible vessel, followed by irradiation at 100-180 W for 3-6 minutes [19] [9]. The rapid heating and high energy transfer result in efficient cyclization, providing the benzothiazole product in excellent yields [18] [9].
Comparative studies have demonstrated that microwave-assisted synthesis of benzothiazoles can reduce reaction times from several hours to just a few minutes while maintaining or improving yields [9] [10]. For example, the condensation of 2-aminothiophenol with benzaldehyde under conventional heating requires 6 hours of reflux to achieve a 60% yield, whereas the same reaction under microwave irradiation completes in 20 minutes with an 83% yield [9] [10].
The construction of the 1,2,5-oxadiazole ring with an amino substituent at the 3-position can also be significantly accelerated using microwave irradiation [19] [20]. Traditional methods for oxadiazole synthesis often involve harsh conditions and extended reaction times, but microwave protocols offer milder and more efficient alternatives [20] [12].
One effective approach involves the microwave-assisted cyclization of semicarbazides with carboxylic acids in the presence of dehydrating agents such as phosphorus oxychloride or concentrated sulfuric acid [19] [20]. Under microwave conditions, this cyclocondensation reaction proceeds rapidly, typically requiring only 3-6 minutes at 180 W compared to 2-3 hours under conventional heating [19] [20].
Semicarbazide + Carboxylic acid → 2-Amino-5-substituted-1,3,4-oxadiazoleThe microwave-assisted synthesis of 2-amino-5-substituted-1,3,4-oxadiazoles, which serve as key intermediates in the preparation of 4-(1,3-Benzothiazol-2-yl)-1,2,5-oxadiazol-3-amine, has been reported to provide yields of 70-85% with reaction times of just 3-6 minutes [19] [20].
The development of integrated microwave protocols for the synthesis of benzothiazole-oxadiazole hybrids represents a significant advancement in the preparation of 4-(1,3-Benzothiazol-2-yl)-1,2,5-oxadiazol-3-amine [18] [20]. These protocols combine multiple synthetic steps into a single microwave-assisted process, minimizing isolation and purification of intermediates [19] [20].
A representative integrated protocol involves the initial formation of the benzothiazole core under microwave conditions, followed by functionalization to introduce the appropriate linking group, and finally, the construction of the oxadiazole ring through microwave-assisted cyclocondensation [18] [20]. This approach significantly reduces the overall synthesis time and improves the efficiency of the process [19] [20].
Table 2: Comparison of Conventional and Microwave-Assisted Synthesis of 4-(1,3-Benzothiazol-2-yl)-1,2,5-oxadiazol-3-amine
| Synthetic Step | Conventional Method | Microwave Method | Yield Improvement | Time Reduction |
|---|---|---|---|---|
| Benzothiazole Formation | Reflux, 6 h, 60-70% yield | MW, 180 W, 20 min, 80-85% yield | 15-20% | 95% |
| Oxadiazole Formation | Reflux, 2-3 h, 65-75% yield | MW, 180 W, 3-6 min, 70-85% yield | 5-10% | 97% |
| Coupling Reaction | Conventional heating, 4-5 h, 60-70% yield | MW, 150 W, 15-20 min, 75-85% yield | 15-20% | 93% |
| Overall Process | 12-14 h, 25-35% overall yield | 40-50 min, 45-60% overall yield | 20-25% | 94% |
The data presented in Table 2 clearly demonstrates the significant advantages of microwave-assisted synthesis in terms of both reaction time and yield [18] [19]. The dramatic reduction in synthesis time, coupled with the improvement in yield, makes microwave protocols particularly attractive for the preparation of complex heterocyclic compounds like 4-(1,3-Benzothiazol-2-yl)-1,2,5-oxadiazol-3-amine [19] [20].
The principles of green chemistry have increasingly influenced the development of synthetic methodologies for complex heterocyclic compounds, including 4-(1,3-Benzothiazol-2-yl)-1,2,5-oxadiazol-3-amine [21] [17]. These approaches aim to minimize environmental impact by reducing waste generation, eliminating toxic reagents, and improving energy efficiency [17] [22].
Solvent-free reactions represent one of the most significant contributions of green chemistry to the synthesis of heterocyclic compounds [21] [23]. By eliminating organic solvents, these methods reduce waste generation, decrease energy consumption, and often provide improved yields and selectivities [23] [22].
The synthesis of benzothiazole derivatives under solvent-free conditions has been extensively studied, with several efficient protocols reported in the literature [9] [23]. One notable approach involves the grinding of 2-aminothiophenol with aldehydes in the presence of recyclable catalysts such as zinc oxide nanoparticles or potassium ferrocyanide [23] [11]. These reactions proceed rapidly at room temperature, providing the benzothiazole products in excellent yields (80-95%) without the need for organic solvents [9] [11].
2-Aminothiophenol + Aldehyde → 2-Substituted benzothiazole (Solvent-free, catalyst, grinding)Similarly, the construction of oxadiazole rings can be achieved under solvent-free conditions through the solid-state reaction of hydrazides with carboxylic acids or aldehydes [22] [24]. These reactions typically employ mild dehydrating agents or catalysts and can be further accelerated by microwave irradiation or mechanical grinding [20] [24].
The coupling of benzothiazole and oxadiazole moieties to form the target hybrid compound can also be performed under solvent-free conditions, often using solid-supported catalysts or reagents [17] [22]. These approaches not only reduce environmental impact but also frequently provide improved yields and simplified purification procedures [23] [22].
Ultrasound irradiation represents another green chemistry tool that has been successfully applied to the synthesis of heterocyclic compounds [9] [10]. The acoustic cavitation generated by ultrasound provides localized high temperatures and pressures, accelerating reactions and often enabling them to proceed under milder conditions [9] [10].
The synthesis of benzothiazole derivatives using ultrasonic probe irradiation has been reported to provide significant advantages over conventional methods [9] [10]. Under ultrasound conditions, the reaction of 2-aminothiophenol with various benzaldehydes proceeds rapidly at room temperature without the need for solvents or catalysts [9] [10]. The yields of these reactions range from 65% to 83%, with reaction times of just 20 minutes [9] [10].
The mechanism of ultrasound-assisted benzothiazole formation involves the initial nucleophilic attack of 2-aminothiophenol on the carbonyl group of the aldehyde, followed by cyclization and air oxidation to yield the final product [9] [10]. The acoustic cavitation generated by ultrasound significantly accelerates each step of this process, resulting in dramatically reduced reaction times [9] [10].
Ultrasound irradiation has also been applied to the synthesis of oxadiazole derivatives and to the coupling reactions involved in the formation of benzothiazole-oxadiazole hybrids [5] [10]. These methods offer significant advantages in terms of reaction time, yield, and environmental impact, making them attractive alternatives to conventional synthetic approaches [9] [10].
The development of efficient catalytic systems represents a key aspect of green chemistry approaches to heterocyclic synthesis [17] [11]. By enabling reactions to proceed under milder conditions and with greater selectivity, catalysts can significantly reduce waste generation and energy consumption [17] [22].
Several catalytic systems have been reported for the green synthesis of benzothiazole and oxadiazole derivatives [17] [11]. These include:
These catalytic systems not only improve the efficiency and selectivity of the reactions but also often allow for catalyst recovery and reuse, further enhancing the sustainability of the synthetic process [17] [11].
One-pot multicomponent reactions represent a powerful strategy for the green synthesis of complex heterocyclic compounds [22] [25]. By combining multiple synthetic steps into a single operation, these approaches minimize waste generation, reduce energy consumption, and simplify the synthetic procedure [22] [25].
The synthesis of benzothiazole-oxadiazole hybrids through one-pot multicomponent reactions typically involves the simultaneous or sequential reaction of 2-aminothiophenol, an appropriate carbonyl compound, and a suitable oxadiazole precursor [22] [11]. These reactions can be further enhanced by the use of catalysts, microwave irradiation, or ultrasound assistance [20] [11].
One notable example involves the one-pot synthesis of 2-aminobenzothiazoles from 2-haloanilines and dithiocarbamates under metal-free or transition-metal-catalyzed conditions [7] [11]. This approach provides the benzothiazole products in yields of up to 93% and can be readily extended to the synthesis of more complex benzothiazole derivatives [7] [11].
Table 3: Green Chemistry Metrics for Different Synthetic Approaches to 4-(1,3-Benzothiazol-2-yl)-1,2,5-oxadiazol-3-amine
| Synthetic Approach | E-Factor | Atom Economy (%) | Energy Efficiency | Catalyst Recyclability | Overall Greenness |
|---|---|---|---|---|---|
| Conventional Solution-Phase | 45-60 | 60-70 | Low | Poor | Low |
| Solvent-Free Grinding | 5-10 | 85-95 | High | Good | High |
| Ultrasound-Assisted | 10-15 | 80-90 | Medium-High | Medium | Medium-High |
| Microwave-Assisted | 15-20 | 75-85 | Medium | Medium | Medium |
| One-Pot Multicomponent | 8-12 | 85-95 | Medium-High | Good | High |
| Catalytic (ZnO-NPs) | 7-10 | 80-90 | Medium-High | Excellent | High |
The E-Factor (Environmental Factor), which represents the ratio of waste mass to product mass, provides a quantitative measure of the environmental impact of different synthetic approaches [21] [22]. As shown in Table 3, green chemistry approaches such as solvent-free grinding and one-pot multicomponent reactions offer significantly lower E-Factors compared to conventional solution-phase synthesis, indicating their superior environmental performance [21] [22].
Similarly, atom economy, which measures the percentage of atoms from the starting materials that are incorporated into the final product, is substantially higher for green synthetic approaches [21] [22]. This improved atom economy translates to reduced waste generation and more efficient use of resources [17] [22].
The solubility profile of 4-(1,3-Benzothiazol-2-yl)-1,2,5-oxadiazol-3-amine is primarily governed by the dual nature of its heterocyclic systems and the presence of the primary amine functional group. The benzothiazole moiety contributes significant lipophilic character, while the 1,2,5-oxadiazole ring with its N-oxide functionality introduces polar characteristics that influence solvent interactions [3] .
Polar Solvent Interactions
In polar protic solvents, the compound exhibits moderate solubility due to hydrogen bonding capabilities of the primary amine group. Water solubility is limited, estimated at less than 0.1 mg/mL at 25°C, which is consistent with similar benzothiazole-oxadiazole hybrid compounds [5] [6]. This low aqueous solubility stems from the extended aromatic system and the hydrophobic nature of the benzothiazole core [7]. Methanol and ethanol demonstrate improved solvation properties, with estimated solubilities ranging from 1-10 mg/mL, attributed to the ability of these solvents to form hydrogen bonds with the amine functionality while providing some compatibility with the aromatic systems [8].
Polar Aprotic Solvent Compatibility
The compound shows excellent solubility in polar aprotic solvents such as dimethyl sulfoxide and N,N-dimethylformamide, with solubilities exceeding 10 mg/mL [3] [9]. These solvents effectively solvate both the polar oxadiazole ring and the aromatic benzothiazole system without competing for hydrogen bonding sites. The superior solubility in these media makes them ideal for synthetic transformations and analytical procedures .
Non-polar Solvent Limitations
In non-polar environments, the compound exhibits poor solubility characteristics. Chloroform shows very limited dissolution capacity, while n-hexane renders the compound essentially insoluble [7]. This behavior is expected given the significant polar character introduced by the oxadiazole N-oxide functionality and the primary amine group .
| Solvent Type | Polarity | Estimated Solubility | Notes |
|---|---|---|---|
| Water | Polar protic | Low (< 0.1 mg/mL) | Limited by heterocyclic nature |
| Methanol | Polar protic | Moderate (1-10 mg/mL) | Enhanced by amine group |
| Ethanol | Polar protic | Moderate (1-10 mg/mL) | Enhanced by amine group |
| Dimethyl sulfoxide (DMSO) | Polar aprotic | Good (> 10 mg/mL) | Excellent for heterocycles |
| N,N-Dimethylformamide (DMF) | Polar aprotic | Good (> 10 mg/mL) | Excellent for heterocycles |
| Acetone | Polar aprotic | Low to moderate | Moderate polarity match |
| Chloroform | Non-polar | Very low | Poor polarity match |
| n-Hexane | Non-polar | Insoluble | Complete immiscibility |
The thermal behavior of 4-(1,3-Benzothiazol-2-yl)-1,2,5-oxadiazol-3-amine is characterized by remarkable stability compared to simple oxadiazole derivatives, with the benzothiazole component significantly enhancing the overall thermal resistance of the molecule [12] [13]. The compound's thermal decomposition follows complex kinetic patterns typical of multi-heterocyclic systems.
Thermal Decomposition Pathways
Based on studies of analogous compounds, the primary thermal decomposition mechanism involves initial cleavage of the oxadiazole ring system, specifically the N-O bond, which represents the thermodynamically weakest linkage in the structure [13] [12]. The decomposition onset temperature is estimated to exceed 200°C, placing it among the more thermally stable heterocyclic compounds [14] [9]. This enhanced stability results from the extended conjugation between the benzothiazole and oxadiazole systems, which distributes thermal energy more effectively throughout the molecular framework [15].
Kinetic Parameters
Thermal analysis of related 1,2,5-oxadiazole derivatives reveals activation energies for decomposition ranging from 145-164 kJ/mol in the solid phase, with slightly higher values (152-157 kJ/mol) observed in the liquid phase [13]. The decomposition process typically follows a two-stage mechanism: initial ring fragmentation followed by secondary decomposition of the resulting intermediates [13] [12]. The presence of the benzothiazole moiety is expected to increase these activation energies, contributing to the compound's superior thermal stability [14].
Comparative Thermal Stability
When compared to other heterocyclic systems, 4-(1,3-Benzothiazol-2-yl)-1,2,5-oxadiazol-3-amine demonstrates enhanced thermal resistance. Simple 1,2,5-oxadiazole compounds typically decompose between 140-180°C, while the target compound's decomposition onset is estimated above 200°C [13] . This improvement is attributed to the stabilizing influence of the benzothiazole ring system and the specific electronic interactions between the two heterocyclic components [9].
| Compound | Decomposition Onset (°C) | Thermal Stability | Reference |
|---|---|---|---|
| 4-(1,3-Benzothiazol-2-yl)-1,2,5-oxadiazol-3-amine | > 200 (estimated) | High | Estimated from analogs |
| 1,2,5-Oxadiazol-3-amine derivatives | 150-250 | Moderate to High | [13] [9] |
| Benzothiazole derivatives | 200-300 | High | [12] [14] |
| 4-Nitro-1,2,5-oxadiazol-3-amine | 180-220 | Moderate | |
| Simple oxadiazole compounds | 140-180 | Moderate | [13] |
The acid-base chemistry of 4-(1,3-Benzothiazol-2-yl)-1,2,5-oxadiazol-3-amine is characterized by multiple potential protonation and deprotonation sites, each exhibiting distinct basicities influenced by electronic effects and structural constraints [16] [17]. The compound contains four nitrogen atoms with varying degrees of basicity, creating a complex acid-base equilibrium system.
Primary Amine Protonation
The primary amine group represents the most basic site in the molecule, exhibiting a predicted pKa value in the range of 3.5-4.5 [8] [16]. This relatively low basicity compared to aliphatic amines (typically pKa 9-11) results from the strong electron-withdrawing effects of both the benzothiazole and oxadiazole rings [18] [19]. The aromatic character of the attached heterocycles significantly reduces the electron density on the amine nitrogen, diminishing its proton-accepting ability [8].
Benzothiazole Nitrogen Basicity
The benzothiazole nitrogen exhibits weak basicity with an estimated pKa of 1.8-2.5, consistent with literature values for similar benzothiazole systems [16] [17]. This low basicity stems from the incorporation of the nitrogen into the aromatic benzothiazole framework, where the lone pair participates in the delocalized π-electron system [18]. The sulfur atom's electronegativity further reduces the electron density on the adjacent nitrogen [17].
Oxadiazole Ring Protonation
The 1,2,5-oxadiazole ring system presents two distinct nitrogen environments with markedly different basicities. The oxadiazole ring nitrogen (not part of the N-oxide) shows extremely weak basicity with a predicted pKa of approximately -5.0, indicating minimal proton affinity [20]. This behavior is characteristic of electron-deficient heterocycles where the nitrogen lone pairs are involved in maintaining aromaticity [18] [20].
N-Oxide Functionality
The N-oxide nitrogen in the oxadiazole ring represents the least basic site, with a pKa estimated below 0, indicating very weak base character [20]. The positive formal charge on the N-oxide oxygen significantly depletes electron density from the nitrogen, essentially eliminating any meaningful proton-accepting ability [18] .
Protonation Hierarchy
The order of basicity follows the sequence: primary amine > benzothiazole nitrogen > oxadiazole ring nitrogen > N-oxide nitrogen. This hierarchy reflects the decreasing availability of electron density for protonation as the nitrogen atoms become more integrated into electron-deficient aromatic systems [8] [19].
| Protonation Site | Predicted pKa | Basicity Order | Notes |
|---|---|---|---|
| Oxadiazole N-oxide nitrogen | < 0 (very weak base) | 4th (weakest) | N-oxide character reduces basicity |
| Primary amine group | 3.5-4.5 | 1st (strongest) | Primary amine typical range |
| Benzothiazole nitrogen | 1.8-2.5 | 2nd | Aromatic heterocycle, weak base |
| Oxadiazole ring nitrogen | -5.0 (extremely weak) | 3rd | Electron-deficient ring |